molecular formula C16H12BrNO2 B6362731 1-Benzyl-4-bromo-1H-indole-2-carboxylic acid CAS No. 1240571-09-8

1-Benzyl-4-bromo-1H-indole-2-carboxylic acid

Cat. No. B6362731
CAS RN: 1240571-09-8
M. Wt: 330.17 g/mol
InChI Key: XJFZOSCEUCXCBE-UHFFFAOYSA-N
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Description

“1-Benzyl-4-bromo-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C16H13NO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for treating various disorders .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring . This structure is common in indole derivatives .

Scientific Research Applications

  • Synthesis of Ellipticine : A study by Miki et al. (2001) outlines the synthesis of ellipticine using 1-benzyl-indole-2,3-dicarboxylic anhydride and (3-bromo-4-pyridyl)triisopropoxytitanium. This process involves the formation of 2-acylindole-3-carboxylic acids as sole products and subsequent conversion to ellipticine, highlighting the use of 1-Benzyl-4-bromo-1H-indole-2-carboxylic acid in the synthesis of biologically significant compounds (Miki, Hachiken, & Yanase, 2001).

  • Anti-inflammatory and Analgesic Activity : Research by Sondhi et al. (2007) investigates the condensation of indole-2-carboxylic acid with various compounds to produce products with good anti-inflammatory and analgesic activity. This research demonstrates the potential medicinal applications of derivatives of this compound (Sondhi, Jain, Rani, & Kumar, 2007).

  • Synthesis of Novel Indole Derivatives : Unangst et al. (1987) describe methods for synthesizing novel indole derivatives, including this compound. They use Dieckmann cyclization and Ullmann reaction techniques, illustrating the compound's role in creating diverse chemical structures (Unangst, Connor, Stabler, & Weikert, 1987).

  • Synthesis of Fluoroindolecarboxylic Acids : Schlosser et al. (2006) report the preparation of indolecarboxylic acids, which includes compounds related to this compound. This research highlights the compound's utility in developing compounds with potential pharmaceutical applications (Schlosser, Ginanneschi, & Leroux, 2006).

  • Development of Fluorescence Probes : Morales (1995) discusses the synthesis of constrained amino acids and benzannulated analogs of indole as potential fluorescence probes. This includes the use of this compound derivatives, indicating its role in creating compounds for biochemical research (Morales, 1995).

Future Directions

Indole derivatives, including “1-Benzyl-4-bromo-1H-indole-2-carboxylic acid”, continue to attract attention due to their significant biological activities . Future research may focus on exploring novel synthesis methods, investigating their biological activities, and developing new drugs based on these compounds .

properties

IUPAC Name

1-benzyl-4-bromoindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c17-13-7-4-8-14-12(13)9-15(16(19)20)18(14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFZOSCEUCXCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C2C(=O)O)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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